molecular formula C12H11N3OS B2727830 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone CAS No. 1797868-41-7

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone

Cat. No.: B2727830
CAS No.: 1797868-41-7
M. Wt: 245.3
InChI Key: SCNAYOMDLKHNFN-UHFFFAOYSA-N
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Description

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone is a heterocyclic compound that features a fused pyrido-pyrimidine ring system with a thiophene moiety attached to a methanone group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrido-pyrimidine core, followed by the introduction of the thiophene moiety through a coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems could be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and electronic components, due to its stability and electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,6-Pyridinedicarboxylic acid
  • 2,6-Pyridinedimethanol
  • 2,6-Pyridinedicarbonyl dichloride
  • 2,6-Pyridinedicarboxaldehyde

Uniqueness

Compared to these similar compounds, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone stands out due to its fused ring system and the presence of a thiophene moiety

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-12(11-2-1-5-17-11)15-4-3-10-9(7-15)6-13-8-14-10/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNAYOMDLKHNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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